molecular formula C8H10N4O B13134489 6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine

6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13134489
M. Wt: 178.19 g/mol
InChI Key: RLOPOVBAUVONPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with methoxyamine in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine: Used in proteomics research.

    3-Methylimidazo[1,2-a]pyrazin-6-amine:

Uniqueness

6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-7(9)12-4-6(13-2)3-10-8(12)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPOVBAUVONPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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